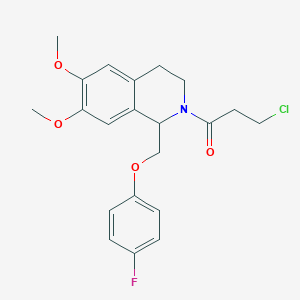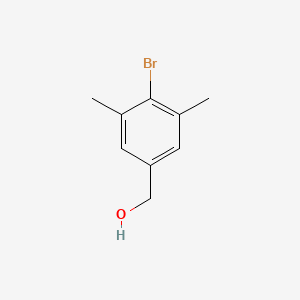
(4-Bromo-3,5-dimethylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-Bromo-3,5-dimethylphenyl)methanol is a brominated aromatic alcohol with two methyl groups on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and synthesis of this compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that can be adapted for the synthesis of this compound. For instance, the synthesis of enantiomerically pure diarylethanes as described in the first paper involves a key step of resolution by crystallization, which could potentially be applied to the synthesis of enantiomerically pure this compound . The phase transfer catalyzed polymerization discussed in the second and third papers involves the use of brominated phenols, which suggests that this compound could also be synthesized or used in similar polymerization reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be determined using techniques such as NMR, IR, MS spectra, and X-ray diffraction crystallography, as demonstrated in the fourth paper . These techniques could be employed to analyze the molecular structure of this compound, providing insights into its conformation and stability.
Chemical Reactions Analysis
The reactivity of this compound can be inferred from the reactions of similar brominated phenols. The phase transfer catalyzed reactions described in the second and third papers indicate that brominated phenols can participate in polymerization reactions, which may also be true for this compound . The presence of the bromine atom suggests that it could undergo further substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For example, the crystallization and molecular weight control in polymerization reactions suggest that this compound could have specific solubility characteristics and the potential to form polymers with controlled molecular weights . The presence of the hydroxyl group indicates that it could form hydrogen bonds, affecting its boiling point, melting point, and solubility in various solvents.
科学的研究の応用
Organic Synthesis and Bromination Techniques
- (4-Bromo-3,5-dimethylphenyl)methanol is a significant compound in organic synthesis, particularly in bromination methods. Shirinian et al. (2012) discuss the selective bromination of various compounds, emphasizing the importance of bromo-substituted compounds like this compound in synthesizing various useful substances (Shirinian et al., 2012).
Organocatalysis in Chemical Reactions
- Lattanzi (2006) highlights the role of compounds similar to this compound in organocatalysis. These compounds serve as efficient bifunctional organocatalysts in Michael addition reactions, underlying their importance in enhancing reaction efficiency and selectivity (Lattanzi, 2006).
Synthesis of Biologically Active Compounds
- Akbaba et al. (2010) describe the synthesis of natural products starting from compounds like this compound. This process is vital in creating biologically active substances, demonstrating the compound's utility in medicinal chemistry (Akbaba et al., 2010).
Catalysis and Reaction Mechanisms
- Ohtaka et al. (2018) explore the catalytic specificity in reactions involving compounds like this compound. The study provides insights into reaction mechanisms and catalyst behavior, crucial for developing more efficient chemical processes (Ohtaka et al., 2018).
Polymer Chemistry and Material Science
- Shi et al. (2017) investigate poly(arylene ether sulfone) membranes containing groups derived from this compound. This research is pivotal in material science, particularly for developing new polymeric materials with unique properties (Shi et al., 2017).
Analytical Chemistry and Detection Methods
- Rueda et al. (2003) discuss optimizing analytical signals in the detection of compounds, including those related to this compound. This work is important for enhancing the sensitivity and accuracy of analytical methods in chemistry (Rueda et al., 2003).
Carbonic Anhydrase Inhibition
- Balaydın et al. (2012) study the inhibitory effects of bromophenols, derivatives of this compound, on carbonic anhydrase, an enzyme. This research is significant in medicinal chemistry for developing potential therapeutic agents (Balaydın et al., 2012).
Fuel and Energy Research
- Cassone et al. (2017) explore a novel route for synthesizing cleaner fuel dimethyl ether from methanol, where compounds like this compound could play a role. Such studies are crucial for advancing sustainable energy solutions (Cassone et al., 2017).
Safety and Hazards
特性
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDZNWRBWULRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)
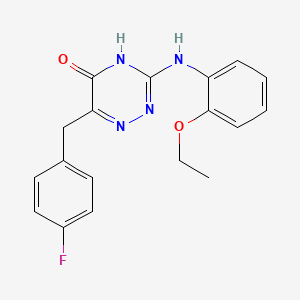
![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)
![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)
![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)
![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2508949.png)
![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)
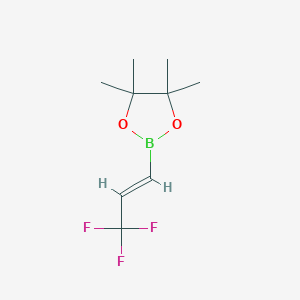
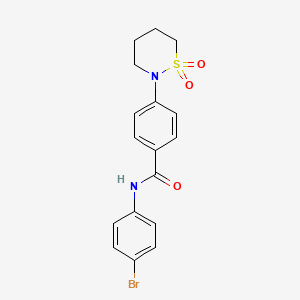
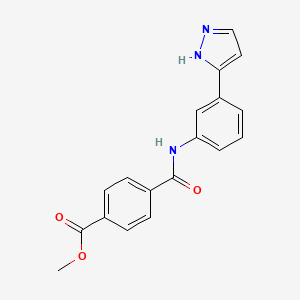
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)
